molecular formula C7H11NO2 B12872827 1-(Pyrrolidin-2-yl)propane-1,2-dione

1-(Pyrrolidin-2-yl)propane-1,2-dione

Cat. No.: B12872827
M. Wt: 141.17 g/mol
InChI Key: HMKKVGWQCCEOQW-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)propane-1,2-dione is a diketone derivative featuring a pyrrolidine ring attached to a 1,2-diketone backbone. These derivatives are often functionalized further to form thiosemicarbazones, which exhibit notable antioxidant and coordination properties .

The pyrrolidine substituent introduces a five-membered saturated ring with a secondary amine, influencing the compound’s electronic properties, solubility, and ability to coordinate with metal ions.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-pyrrolidin-2-ylpropane-1,2-dione

InChI

InChI=1S/C7H11NO2/c1-5(9)7(10)6-3-2-4-8-6/h6,8H,2-4H2,1H3

InChI Key

HMKKVGWQCCEOQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C1CCCN1

Origin of Product

United States

Comparison with Similar Compounds

Structural Impact :

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects steric hindrance and basicity. Smaller rings (pyrrolidine) may enhance membrane permeability .
  • Electron-Donating Groups : Morpholine’s oxygen atom increases polarity and coordination flexibility, improving metal-binding capacity .

Thiosemicarbazone Derivatives

Functionalization of 1,2-diketones with thiosemicarbazides yields ligands with enhanced bioactivity. Key derivatives:

Ligand Substituent on Thiosemicarbazone Antioxidant Activity (ABTS•+ Scavenging) Reference
1-(Piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone (HL) Phenyl IC₅₀ = 24.8 µM (uncoordinated HL); higher than allyl analogs
1-(Piperidin-1-yl)propane-1,2-dione 4-allylthiosemicarbazone Allyl IC₅₀ = 32.1 µM (uncoordinated HL); lower than phenyl analog
1-(Morpholin-4-yl)propane-1,2-dione 4-allylthiosemicarbazone Allyl Ni(II) complex IC₅₀ = 19.6 µM (1.7× Trolox)

Key Findings :

  • Phenyl vs. Allyl : Phenyl groups enhance π-π stacking and electron delocalization, improving radical scavenging .
  • Metal Coordination : Cu(II) and Ni(II) complexes often outperform free ligands. For example, Ni(II)-morpholinyl complexes surpass Trolox in activity , while Fe(III) and Cu(II)-piperidinyl complexes show moderate efficacy .

Aromatic and Heteroaromatic Analogs

Substitution of the amine group with aromatic or heteroaromatic systems alters electronic properties:

Compound Name Aromatic Substituent Key Properties Reference
1-(4-Hydroxyphenyl)propane-1,2-dione 4-Hydroxyphenyl Used in safety studies; limited bioactivity data
1-(2-Furyl)propane-1,2-dione Furan Derived from Tamarindus indica; natural origin
1-(2-Thienyl)propane-1,2-dione Thiophene Potential metabolic relevance; unstudied

Comparison :

  • Natural vs. Synthetic : Furyl derivatives are plant-derived, suggesting biocompatibility, while synthetic phenyl analogs offer tunable properties .

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